A Technical Guide to the Physicochemical Properties of 4'-Cyano-2',3'-difluoroacetanilide
A Technical Guide to the Physicochemical Properties of 4'-Cyano-2',3'-difluoroacetanilide
Introduction
4'-Cyano-2',3'-difluoroacetanilide, a substituted aromatic compound, represents a molecule of significant interest within contemporary chemical and pharmaceutical research. Its unique structural features—a nitrile group, a difluorinated phenyl ring, and an acetanilide moiety—suggest its potential as a versatile building block in the synthesis of novel therapeutic agents and advanced materials. The strategic placement of fluorine atoms can profoundly influence molecular conformation, lipophilicity, and metabolic stability, while the cyano group often serves as a key interaction point or a precursor for other functional groups.
This technical guide offers an in-depth exploration of the core physicochemical properties of 4'-Cyano-2',3'-difluoroacetanilide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides a foundational understanding of the experimental methodologies required for robust characterization, explains the scientific principles behind these techniques, and discusses the implications of these properties for research and development. The protocols described herein are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure data integrity and reproducibility.[1][2][3]
Molecular Identity and Structure
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IUPAC Name: N-(4-cyano-2,3-difluorophenyl)acetamide
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Synonyms: 4'-Cyano-2',3'-difluoroacetanilide
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Molecular Formula: C₉H₆F₂N₂O
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Molecular Weight: 196.16 g/mol
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Chemical Structure:
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Canonical SMILES: CC(=O)NC1=C(C=C(C=C1F)F)C#N
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Structural Verification Rationale: Before commencing any physicochemical property determination, the identity and purity of the test substance must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, alongside a purity assessment via High-Performance Liquid Chromatography (HPLC). This multi-faceted approach ensures that the measured properties are attributable to the compound of interest and not to impurities or structural isomers.
Thermal Properties: Melting Point
The melting point is a fundamental thermodynamic property that provides a primary indication of a crystalline solid's purity and identity. For pharmaceutical substances, it influences formulation development, stability, and manufacturing processes.
While specific experimental data for 4'-Cyano-2',3'-difluoroacetanilide is not broadly published, its melting point can be reliably determined using the capillary melting point method, a standard pharmacopoeial technique.
Experimental Protocol: Capillary Melting Point Determination
Principle: This method involves heating a small, powdered sample of the substance in a sealed capillary tube within a calibrated apparatus. The melting point range is recorded from the temperature at which the substance begins to collapse and liquefy to the temperature at which it becomes a clear liquid. A narrow melting range (typically < 2°C) is indicative of high purity.
Apparatus & Reagents:
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Melting point apparatus (e.g., Büchi M-565 or similar)
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Glass capillary tubes (sealed at one end)
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4'-Cyano-2',3'-difluoroacetanilide, finely powdered and dried
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Melting point standards for calibration (e.g., caffeine, vanillin)
Methodology:
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Calibration: Calibrate the apparatus using certified reference standards with melting points bracketing the expected range of the test substance.
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Sample Preparation: Finely powder the dried 4'-Cyano-2',3'-difluoroacetanilide. Pack the powder into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.
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Measurement: Place the capillary tube in the heating block of the apparatus. Heat at a rapid rate (e.g., 10°C/min) to a temperature approximately 15°C below the expected melting point.
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Refined Heating: Decrease the heating rate to 1-2°C/min to allow for thermal equilibrium.
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Observation: Record the temperature (T₁) at which the first signs of melting (e.g., shrinking, appearance of liquid) are observed.
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Final Reading: Record the temperature (T₂) at which the last solid particle disappears, and the sample is completely molten.
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Reporting: Report the melting range as T₁ - T₂. Perform the measurement in triplicate and report the mean.
Trustworthiness Check: The protocol's validity is ensured by the initial calibration of the apparatus. The precision of the results is confirmed by the consistency of triplicate measurements. A narrow melting range provides confidence in the sample's purity.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation design, and routes of administration. The solubility of 4'-Cyano-2',3'-difluoroacetanilide should be determined in aqueous and relevant organic solvents.
Protocol: Aqueous Solubility Determination (Shake-Flask Method - OECD 105)
Principle: The shake-flask method is the gold standard for determining the aqueous solubility of a substance.[4][5] It involves agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then measured by a suitable analytical method.
Apparatus & Reagents:
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Thermostatically controlled shaker bath
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Centrifuge
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Analytical balance
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Volumetric flasks and pipettes
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HPLC system with a suitable detector (e.g., UV) or other quantitative analytical instrument
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4'-Cyano-2',3'-difluoroacetanilide
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Reagent-grade water (e.g., Milli-Q)
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pH buffer solutions (e.g., pH 5, 7.4, 9)
Methodology:
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Preliminary Test: Estimate the approximate solubility to determine the appropriate sample amount and analytical conditions.
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Equilibration: Add an excess amount of 4'-Cyano-2',3'-difluoroacetanilide to a flask containing a known volume of water or buffer.
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Agitation: Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate. Periodically take samples (e.g., at 24, 48, and 72 hours).
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Phase Separation: Centrifuge the samples at high speed to separate the undissolved solid from the solution.
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Quantification: Carefully withdraw a known volume of the clear supernatant, dilute appropriately, and analyze the concentration using a validated HPLC method.
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Equilibrium Confirmation: Equilibrium is confirmed when the concentration values from two consecutive time points are consistent (e.g., within ±5%).
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Reporting: Report the solubility in g/L or mg/mL at the specified temperature and pH.
Organic Solvent Solubility
The solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) is crucial for preparing stock solutions for biological screening.[6][7] A similar shake-flask method can be employed, or a gravimetric method can be used for highly soluble compounds.
Expected Solubility Profile: Given its structure, 4'-Cyano-2',3'-difluoroacetanilide is expected to exhibit low aqueous solubility due to its aromatic and fluorinated nature. Its solubility is likely to be significantly higher in polar aprotic organic solvents like DMSO and DMF.[6][7]
Lipophilicity and Ionization
Lipophilicity and ionization state are paramount properties that govern a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
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LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule. It is the ratio of its concentration in an immiscible biphasic system of n-octanol and water.
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LogD (Distribution Coefficient): Represents the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species. For non-ionizable compounds, LogD = LogP.
Protocol: LogP Determination (Shake-Flask Method - OECD 107)
Principle: This classic method directly measures the partitioning of a substance between water and n-octanol after they have been mutually saturated and equilibrated.[8][9] The concentrations in both phases are determined, and the partition coefficient is calculated.
Causality Behind Choices: The shake-flask method, while labor-intensive, is a direct and definitive measure of partitioning. n-Octanol is chosen as the organic phase because its properties are considered a good mimic of biological lipid membranes.
Methodology:
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Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking them together for 24 hours and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 4'-Cyano-2',3'-difluoroacetanilide in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
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Partitioning: Add a known volume of the stock solution to a known volume of the saturated water phase in a separatory funnel or vial.
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Equilibration: Shake the mixture vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation may be required to break emulsions.
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Quantification: Analyze the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical method like HPLC-UV.
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The acetanilide group in the molecule has a weakly acidic N-H proton, but its pKa is likely to be high (e.g., >14), making it essentially non-ionizable under physiological conditions. The cyano group and fluorinated ring are not typically ionizable. Therefore, 4'-Cyano-2',3'-difluoroacetanilide is expected to be a neutral molecule across the physiological pH range. For compounds with ionizable groups, potentiometric titration (OECD 112) is the standard method.
Data Summary & Inter-Property Relationships
The physicochemical properties of a molecule are not isolated values; they are interconnected and collectively determine its behavior in a biological system.
Table 1: Summary of Core Physicochemical Properties
| Property | Method | Expected Value/Comment | Implication for Drug Development |
| Molecular Weight | Calculation | 196.16 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption. |
| Melting Point | Capillary Method | To be determined experimentally. Expected to be a crystalline solid with a defined melting point. | Indicates purity and solid-state stability; relevant for formulation. |
| Aqueous Solubility | OECD 105 | Expected to be low. | May require formulation strategies (e.g., amorphous solid dispersions, nano-suspensions) to improve bioavailability. |
| LogP | OECD 107 | Expected to be moderately high (e.g., 2-3) due to aromaticity and fluorine content. | Suggests good membrane permeability, but very high values could lead to poor solubility and high protein binding. |
| pKa | OECD 112 / Prediction | Expected to be effectively neutral in the physiological pH range (1-9). | Simplifies ADME modeling as ionization state does not change in different body compartments. |
Visualization of Property Interdependencies
The following diagram illustrates how these core properties influence key aspects of the drug development process.
Caption: Interplay of physicochemical properties and their impact on drug development milestones.
Experimental Workflow Visualization
To ensure clarity and reproducibility, a standardized workflow is essential. The diagram below outlines the logical flow for determining the n-octanol/water partition coefficient (LogP) using the Shake-Flask method.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
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